2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide
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Overview
Description
2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, an azetidine ring, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . The azetidine ring can be introduced through a nucleophilic substitution reaction, and the benzamide moiety is attached via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thienopyrimidine core can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thienopyrimidine core can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as protein kinases. The thienopyrimidine core can bind to the active site of kinases, inhibiting their activity and disrupting cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and have similar biological activities.
Azetidine derivatives: Compounds with an azetidine ring are known for their diverse biological activities, including antimicrobial and anticancer properties.
Benzamide derivatives: These compounds are widely studied for their potential therapeutic effects, including as enzyme inhibitors and anticancer agents.
Uniqueness
2-Methoxy-5-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)sulfamoyl]benzamide is unique due to its combination of a thienopyrimidine core, an azetidine ring, and a benzamide moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-5-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S2/c1-26-14-3-2-11(6-12(14)16(18)23)28(24,25)21-10-7-22(8-10)17-15-13(4-5-27-15)19-9-20-17/h2-6,9-10,21H,7-8H2,1H3,(H2,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZLRDHOJCUJLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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